Cloruro de 2,4-Dimetoxibenzoílo

Descripción general

Descripción

2,4-Dimethoxybenzoyl chloride is a chemical compound synthesized from 2,4-dihydroxybenzoic acid through a process of methylation and subsequent chlorination. The methylation is achieved using dimethyl sulfate, and the chlorination is carried out with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The compound is purified by recrystallization using petroleum ether as the solvent .

Synthesis Analysis

The synthesis of 2,4-dimethoxybenzoyl chloride involves a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. The methylation process is optimized to achieve a high yield. In the second step, the dimethoxybenzoic acid undergoes chlorination to form the benzoyl chloride derivative. The optimal conditions for the chlorination step have been identified, resulting in a total yield of 74.1%. The reaction is performed under reflux for 1.5 hours, and the product's structure is confirmed by 1H NMR and FT-IR spectroscopy .

Molecular Structure Analysis

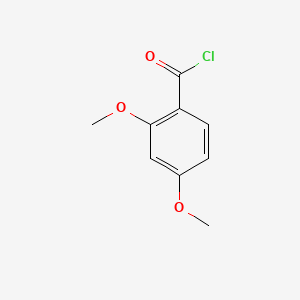

The molecular structure of 2,4-dimethoxybenzoyl chloride is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoyl ring and a chloride atom attached to the carbonyl carbon. The configuration of the compound and its derivatives can be established through techniques such as X-ray diffraction analysis, as demonstrated in related compounds .

Chemical Reactions Analysis

2,4-Dimethoxybenzoyl chloride can participate in various chemical reactions due to its reactive chloride group. For instance, it can be used as a protecting group for tetrazoles, as found in the synthesis of olmesartan medoxomil. The 2,4-dimethoxybenzyl (DMB) group is inert to several conditions, including ruthenium-catalyzed C–H arylation, but can be cleaved under mild conditions, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxybenzoyl chloride are influenced by its functional groups. The methoxy groups can affect the compound's solubility and reactivity. For example, the presence of methoxy groups in related compounds has been shown to increase thermal stability and oxidation potential, as seen in the synthesis and electrochemical characterization of redox-active imidazolium salts . The chloride group makes the compound reactive towards nucleophilic substitution reactions, which is a key feature in synthetic applications.

Aplicaciones Científicas De Investigación

Síntesis de Coumestrol

El cloruro de 2,4-dimetoxi benzoílo puede usarse como reactivo de partida en la síntesis de coumestrol . El coumestrol es un compuesto orgánico natural en la clase de fitoquímicos conocidos como coumestanos. Ha sido objeto de investigación científica debido a su actividad estrogénica.

Síntesis de Chromenoflavona

Este compuesto también se puede utilizar en la síntesis de chromenoflavona . Las chromenoflavonas son un tipo de flavonoide, una clase de compuestos con diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas.

Síntesis de Trimetiléter de Cicloartocarpesina

Otra aplicación del cloruro de 2,4-dimetoxi benzoílo es en la síntesis de trimetiléter de cicloartocarpesina . Este compuesto es un derivado de la cicloartocarpesina, un producto natural que se encuentra en ciertas plantas.

Investigación sobre la actividad antioxidante

En un estudio, se sintetizó una serie de nuevos compuestos de benzamida a partir de ácido 2,3-dimetoxi benzoico o ácido 3-acetoxi-2-metil benzoico y derivados de amina . La actividad antioxidante in vitro de todos los compuestos se determinó mediante la actividad antioxidante total, el barrido de radicales libres y la actividad quelante de metales .

Investigación sobre la actividad antibacteriana

El mismo estudio también probó los nuevos compuestos para su actividad inhibitoria del crecimiento in vitro contra diferentes bacterias . Esto sugiere que el cloruro de 2,4-dimetoxi benzoílo y sus derivados podrían tener aplicaciones potenciales en la investigación antibacteriana.

Aplicaciones industriales

Los compuestos de amida, como los derivados del cloruro de 2,4-dimetoxi benzoílo, se utilizan ampliamente en sectores industriales como el plástico, la industria del caucho, la industria papelera y la agricultura .

Safety and Hazards

2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers

A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” mentions the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Mecanismo De Acción

Target of Action

2,4-Dimethoxybenzoyl chloride is primarily used as a starting reagent in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

As a benzoyl chloride derivative, 2,4-Dimethoxybenzoyl chloride is a reactive compound that can participate in various chemical reactions . It can react with different molecules to form new compounds, such as coumestrol , chromenoflavone, and cycloartocarpesin trimethyl ether .

Biochemical Pathways

The exact biochemical pathways affected by 2,4-Dimethoxybenzoyl chloride depend on the specific reactions it is involved in. For instance, when used in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Result of Action

The molecular and cellular effects of 2,4-Dimethoxybenzoyl chloride’s action are primarily seen in the new compounds it helps synthesize . For example, in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Action Environment

The action, efficacy, and stability of 2,4-Dimethoxybenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature and the presence of other chemicals . It’s also worth noting that it’s sensitive to moisture .

Propiedades

IUPAC Name |

2,4-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370462 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39828-35-8 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,4-Dimethoxybenzoyl chloride in the synthesis of Cycloartocarpesin trimethyl ether?

A1: 2,4-Dimethoxybenzoyl chloride acts as an aroylating agent in this synthesis []. It reacts with the lithium enolate of evodionol (2) in a crucial step. This reaction results in the formation of a β-diketone intermediate (3), which is then cyclized to finally yield the target molecule, Cycloartocarpesin trimethyl ether (1b) [].

Q2: Can you elaborate on the reaction mechanism involving 2,4-Dimethoxybenzoyl chloride and its significance in this specific synthesis?

A2: The lithium enolate of evodionol (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-Dimethoxybenzoyl chloride. This attack leads to the formation of a new carbon-carbon bond and the displacement of the chloride ion. The resulting product is the β-diketone (3). This intermediate is then treated with D-toluenesulfonic acid, which catalyzes a cyclodehydration reaction, leading to the formation of the desired chromenoflavone structure found in Cycloartocarpesin trimethyl ether (1b) []. The use of 2,4-Dimethoxybenzoyl chloride is significant as it introduces the required 2,4-dimethoxybenzoyl moiety onto the evodionol framework, which is essential for constructing the final target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.